molecular formula C21H16N4O2 B1674134 Unii-mur6UE5SL3 CAS No. 612527-56-7

Unii-mur6UE5SL3

Cat. No.: B1674134
CAS No.: 612527-56-7
M. Wt: 356.4 g/mol
InChI Key: ZSEDMNMFODMQRD-UHFFFAOYSA-N
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Description

HZ-166 is a novel compound that acts as a gamma-aminobutyric acid type A receptor subtype-selective benzodiazepine site ligand. It has shown promising results in preclinical studies for its antihyperalgesic effects, which means it can reduce pain sensitivity without causing sedation or motor impairment .

Preparation Methods

HZ-166 is synthesized through a series of chemical reactions involving the formation of a triazolobenzodiazepine core. The synthetic route typically involves the following steps:

    Formation of the triazolobenzodiazepine core: This involves the reaction of a suitable benzodiazepine precursor with a triazole derivative under specific conditions.

    Introduction of the ethynyl group: The ethynyl group is introduced through a palladium-catalyzed coupling reaction.

    Final modifications:

Chemical Reactions Analysis

HZ-166 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are typically derivatives of HZ-166 with modified pharmacological properties.

Scientific Research Applications

HZ-166 has several scientific research applications:

Mechanism of Action

HZ-166 exerts its effects by selectively binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors, particularly those containing the alpha2 and alpha3 subunits. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and, consequently, reduced pain sensitivity and anxiety . The molecular targets involved are the alpha2 and alpha3 subunit-containing gamma-aminobutyric acid type A receptors, and the pathways include the modulation of chloride ion flux through these receptors.

Comparison with Similar Compounds

HZ-166 is unique in its selective activity at alpha2 and alpha3 subunit-containing gamma-aminobutyric acid type A receptors, which distinguishes it from other benzodiazepine site ligands that may have broader or different receptor subtype selectivity. Similar compounds include:

HZ-166’s selective activity at alpha2 and alpha3 subunits makes it particularly useful for studying the specific roles of these receptor subtypes in pain and anxiety modulation without the sedative effects commonly associated with other benzodiazepines.

Properties

CAS No.

612527-56-7

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C21H16N4O2/c1-3-14-8-9-17-15(11-14)19(16-7-5-6-10-22-16)23-12-18-20(21(26)27-4-2)24-13-25(17)18/h1,5-11,13H,4,12H2,2H3

InChI Key

ZSEDMNMFODMQRD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4

Canonical SMILES

CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-ethynyl-6-(2'-pyridine)-4H-2,5,10b-triazabenzo(e)azulene-3-carboxylic acid ethyl ester
HZ 166
HZ-166
HZ166 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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